2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid (CAS: 729613-71-2) belongs to the tetrahydocarbazole class of heterocyclic compounds, characterized by a partially saturated carbazole core. The carbazole scaffold consists of a central pyrrole ring fused between two benzene rings (benzo[b]indole). In this derivative, the pyrrole ring is fully saturated, while one benzene ring retains aromaticity. The carboxylic acid substituent at the C7 position introduces a key functional handle for chemical modification and biological interactions. Systematic IUPAC nomenclature designates the parent structure as 2,3,4,9-tetrahydro-1H-carbazole, with the carboxylic acid group specified by the suffix "-7-carboxylic acid" [1] [6]. Alternative naming conventions may list this compound as 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid, reflecting differing ring-numbering approaches. The molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol), with a SMILES string of O=C(C1=CC2=C(C=C1)C3=C(CCCC3)N2)O [1] [6].
Table 1: Structural and Nomenclature Data
| Property | Description |
|---|---|
| Systematic Name | 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid |
| Alternative Names | 6,7,8,9-Tetrahydro-5H-carbazole-2-carboxylic acid; CHEMBRDG-BB 9030435 |
| CAS Registry Number | 729613-71-2 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| SMILES | O=C(C1=CC2=C(C=C1)C3=C(CCCC3)N2)O |
Carbazole derivatives have evolved significantly in medicinal chemistry since early investigations of naturally occurring alkaloids like ellipticine and carbomycin. The tetrahydrocarbazole scaffold emerged as a pharmacologically privileged structure due to its enhanced synthetic versatility and improved pharmacokinetic profiles compared to fully aromatic carbazoles. Early research focused on the scaffold's potential as a bioisostere for tryptamine derivatives, leveraging the saturated ring system for conformational restriction. The integration of carboxylic acid functionality at strategic positions (e.g., C7) represented a critical advancement, enabling targeted interactions with biological macromolecules and facilitating salt formation for improved solubility [2] [10]. Patent literature from the mid-2000s reveals deliberate incorporation of tetrahydrocarbazole carboxylic acid derivatives as CRTH2 receptor antagonists for inflammatory conditions, highlighting their transition from synthetic curiosities to targeted therapeutic candidates [10]. This evolution underscores the scaffold's adaptability in addressing diverse biological targets.
The carboxylic acid moiety in 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid confers critical pharmacophoric properties essential for drug-target interactions. This functional group exhibits moderate acidity (predicted pKa ~4-5), enabling ionization at physiological pH to form carboxylate anions capable of forming strong electrostatic interactions with basic residues (e.g., arginine, lysine) in enzymatic binding pockets. Additionally, it participates in hydrogen-bonding networks critical for molecular recognition [3]. Beyond direct target binding, the carboxylic acid group serves as a synthetic linchpin for prodrug strategies (e.g., esterification to enhance membrane permeability) and structural diversification via amide coupling or reduction. However, challenges associated with carboxylic acid-containing drugs—including limited blood-brain barrier penetration and potential for glucuronidation-mediated toxicity—have motivated the development of bioisosteric replacements (e.g., tetrazoles, acyl sulfonamides) in analogous carbazole derivatives [3] [7]. Despite these limitations, the carboxylic acid remains indispensable in designing molecules requiring precise orientation and charge complementarity with biological targets.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2